molecular formula C7H9NO B15288985 2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one

2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one

Cat. No.: B15288985
M. Wt: 123.15 g/mol
InChI Key: VHKMSGHGUHCVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one is a bicyclic organic compound featuring a partially hydrogenated pyridine ring (tetrahydropyridinone) substituted with an ethenyl group at the 2-position. The ethenyl group introduces reactivity for further functionalization, while the tetrahydropyridinone core provides a rigid scaffold that can influence molecular interactions.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

2-ethenyl-2,3-dihydro-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO/c1-2-6-5-7(9)3-4-8-6/h2-4,6,8H,1,5H2

InChI Key

VHKMSGHGUHCVEN-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC(=O)C=CN1

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-vinylpyridine with hydrogen peroxide in the presence of a catalyst to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-ethenyl-1,2,3,4-tetrahydropyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Ethenyl-1,2,3,4-tetrahydropyridin-4-one can be contextualized by comparing it to related tetrahydropyridinone derivatives. Below is a detailed analysis:

Structural Analogues

2-Phenyl-1,2,3,4-tetrahydropyridin-4-one Structure: Replaces the ethenyl group with a phenyl ring at the 2-position. Applications: Used as a precursor in alkaloid synthesis due to its rigid aromatic system .

1-(4-Methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one Structure: Extends the tetrahydropyridinone core into a fused pyrimidinone system with a methoxyphenyl and thioxo group. Applications: Explored in medicinal chemistry for antitumor activity .

6-Acetyl-2-(hydroxymethyl)-1,2,3,4-tetrahydropyridin-4-one

  • Structure : Substitutes the ethenyl group with acetyl and hydroxymethyl moieties.
  • Properties : The polar hydroxymethyl group improves solubility in aqueous media, while the acetyl group offers a site for nucleophilic attack.
  • Applications : Studied for chelation properties in metal-ion binding .

Functional and Reactivity Comparisons

Compound Key Functional Groups Reactivity Stability
This compound Ethenyl, tetrahydropyridinone High (ethenyl enables cycloadditions) Moderate (steric strain)
2-Phenyl-1,2,3,4-tetrahydropyridin-4-one Phenyl, tetrahydropyridinone Low (aromatic stabilization) High
1-(4-Methoxyphenyl)-2-thioxo-... Thioxo, methoxyphenyl, fused rings Moderate (thioxo participates in redox) High (planar fused system)
6-Acetyl-2-(hydroxymethyl)-... Acetyl, hydroxymethyl High (nucleophilic sites) Low (hydrolytic sensitivity)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.